(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid
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Overview
Description
(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid is a compound of interest in organic chemistry, particularly in the synthesis of peptides and other complex molecules. It is known for its role as a protecting group in peptide synthesis, where it helps to prevent unwanted reactions at specific sites on the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid typically involves the protection of the amino group of succinic acid derivatives. One common method includes the reaction of (S)-2-Amino-succinic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide to form the benzyloxycarbonyl derivative. This intermediate is then reacted with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Substitution: The benzyloxycarbonyl group can be selectively removed using hydrogenation or treatment with strong acids, allowing for further functionalization of the molecule.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are commonly used.
Substitution: Palladium on carbon (Pd/C) is often used for hydrogenation, while trifluoroacetic acid can be used for acidolysis.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride may be used, depending on the desired transformation.
Major Products Formed
Hydrolysis: Succinic acid derivatives and benzyl alcohol.
Substitution: Deprotected amino acids or peptides.
Oxidation and Reduction: Various oxidized or reduced derivatives, depending on the specific reaction conditions.
Scientific Research Applications
(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amino acids, it facilitates the stepwise construction of peptides by preventing side reactions.
Medicinal Chemistry: It is used in the synthesis of peptide-based drugs and other bioactive molecules.
Biochemistry: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The primary mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid involves its role as a protecting group. By temporarily masking reactive sites on amino acids, it allows for selective reactions to occur at other positions. This is crucial in the synthesis of complex molecules, where precise control over reaction pathways is required.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Benzyloxycarbonylamino-succinic Acid: Similar structure but lacks the tert-butyl ester group.
(S)-2-Amino-succinic Acid 1-tert-butyl Ester: Lacks the benzyloxycarbonyl protecting group.
(S)-2-Benzyloxycarbonylamino-glutaric Acid 1-tert-butyl Ester: Contains an additional carbon in the backbone.
Uniqueness
(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid is unique due to its dual protecting groups, which provide enhanced stability and selectivity in synthetic applications. This makes it particularly valuable in the synthesis of complex peptides and other bioactive molecules.
Properties
IUPAC Name |
(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-14(20)12(9-13(18)19)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRXXPBUFHOMPN-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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